molecular formula C22H23ClN2O3 B2757985 3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one CAS No. 848211-76-7

3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one

Cat. No. B2757985
CAS RN: 848211-76-7
M. Wt: 398.89
InChI Key: UXLJUUYMZSLDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one is a useful research compound. Its molecular formula is C22H23ClN2O3 and its molecular weight is 398.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

The synthesis and structural analysis of chromen-4-one derivatives, including those with chlorophenyl and piperazine substitutions, play a crucial role in the development of new compounds with potential applications in material science and pharmaceuticals. For example, Manolov et al. (2012) detailed the crystal structure of a related compound, highlighting the importance of p-p stacking in the formation of linear chains, which could influence molecular assembly in materials science (Manolov, Morgenstern, & Hegetschweiler, 2012).

Antimicrobial Activity

Compounds structurally related to "3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one" have been explored for their antimicrobial properties. Mandala et al. (2013) synthesized a series of novel chromen-2-one derivatives, demonstrating significant antibacterial and antifungal activity, which could lead to the development of new antimicrobial agents (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).

Anticholinesterase Activity

The optimization of synthesis processes for compounds with chromen-4-one cores has also led to the discovery of their potential in addressing neurological disorders. Filippova et al. (2019) developed a method for synthesizing chromen-4-ones with inhibitory activity against butyrylcholinesterase, suggesting applications in treating diseases like Alzheimer's (Filippova, Chernov, Shutov, & Yakovlev, 2019).

Catalysis and Chemical Synthesis

The use of chromen-4-one derivatives in catalysis and as intermediates in chemical synthesis highlights their versatility. Niknam et al. (2012) described the preparation of silica-bonded N-propylpiperazine sodium n-propionate as a catalyst for the synthesis of dihydropyrano[c]chromene derivatives, showcasing the role of such compounds in facilitating chemical reactions (Niknam & Jamali, 2012).

Biological Activities and Molecular Docking

The biological activities of chromen-4-one derivatives, including their interactions with various proteins and potential as antibacterial and antioxidant agents, have been explored in depth. Al-ayed (2011) synthesized new hydroxy-3-pyrazolyl-chromen-4H-ones, demonstrating significant antibacterial and antioxidant activities, which could contribute to the development of new therapeutic agents (Al-ayed, 2011).

properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-14-20(15-3-5-16(23)6-4-15)21(27)17-7-8-19(26)18(22(17)28-14)13-25-11-9-24(2)10-12-25/h3-8,26H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLJUUYMZSLDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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